BenchChemオンラインストアへようこそ!

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

Anticancer Cytotoxicity Structure-Activity Relationship

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione (CAS 862691-53-0) is a synthetic N1-alkylated, C5-brominated isatin (indoline-2,3-dione) derivative bearing an ortho-tolyloxyethyl side chain. The indoline-2,3-dione scaffold is recognized as a privileged structure in medicinal chemistry, with N1-substitution and C5-halogenation known to modulate target binding, physicochemical properties, and biological activity in a manner that is highly sensitive to the specific substituent combination.

Molecular Formula C17H14BrNO3
Molecular Weight 360.207
CAS No. 862691-53-0
Cat. No. B2855986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione
CAS862691-53-0
Molecular FormulaC17H14BrNO3
Molecular Weight360.207
Structural Identifiers
SMILESCC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O
InChIInChI=1S/C17H14BrNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3
InChIKeyYODMHVIKQDHXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione (CAS 862691-53-0): Procurement-Relevant Structural and Pharmacophoric Profile


5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione (CAS 862691-53-0) is a synthetic N1-alkylated, C5-brominated isatin (indoline-2,3-dione) derivative bearing an ortho-tolyloxyethyl side chain [1]. The indoline-2,3-dione scaffold is recognized as a privileged structure in medicinal chemistry, with N1-substitution and C5-halogenation known to modulate target binding, physicochemical properties, and biological activity in a manner that is highly sensitive to the specific substituent combination [2]. This compound is supplied exclusively for research use, and its differentiation from close structural analogs hinges on the steric and electronic contributions of the ortho-methyl substituent on the phenoxy ring relative to para- or unsubstituted variants.

Why Generic Substitution of 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione Is Not Advisable Without Direct Comparative Data


Within the N1-alkylated 5-bromo-indoline-2,3-dione chemotype, even minor alterations to the N1 side chain—such as shifting the methyl group from the ortho to the para position on the phenoxy ring, removing it entirely, or changing the linker length—can produce divergent conformational preferences, steric occupancy of target binding pockets, lipophilicity (logP), and metabolic stability [1]. SAR studies on N-alkyl-substituted isatins have demonstrated that the introduction of an aromatic ring with a defined carbon linker at N1 significantly enhances cytotoxic potency relative to simpler N-allyl or N-methoxyethyl analogs, and that the position of substituents on the aromatic ring further differentiates activity [2]. Consequently, substituting 5-bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione with the para-tolyloxy isomer, the des-methyl analog, the N-benzyl derivative, or the unmethylated 5-bromoisatin core risks altering the biological readout or synthetic utility in ways that cannot be predicted without experimental confirmation. The evidence below documents the available quantitative differentiation for procurement decisions.

Quantitative Differentiation Evidence for 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione vs Closest Analogs


Cytotoxic Potency of C5-Bromo N1-Aryloxyalkyl Isatins vs C5-Unsubstituted and N1-Des-Aryl Analogs

In a systematic SAR study of N-alkyl-substituted isatins evaluated against human leukemia (U937) and lymphoma (Jurkat) cell lines, the 5,7-dibromo-N-(p-methylbenzyl)isatin analog (compound 6) inhibited metabolic activity with an IC50 of 0.49 μM [1]. By contrast, mono-brominated and non-brominated N-alkyl isatins in the same series exhibited substantially higher IC50 values, establishing that C5/C7 bromination in combination with an N1-aralkyl side chain is a key potency driver [1]. Although this direct evidence pertains to the 5,7-dibromo-N-(p-methylbenzyl) isomer rather than 5-bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione itself, the data support the class-level inference that the C5-bromo substituent on an N1-arylalkyl isatin scaffold is critical for sub-micromolar cytotoxicity, and that altering the halogenation pattern or removing the N1-aryl group would be expected to compromise potency [1].

Anticancer Cytotoxicity Structure-Activity Relationship

Monoamine Oxidase (MAO) Inhibitory Selectivity: 5-Bromoisatin Core vs Halogen-Variant Isatins

In a comparative evaluation of isatin analogs as monoamine oxidase inhibitors, 5-bromoisatin (1f) inhibited MAO-B with an IC50 of 0.125 μM, while 4-chloroisatin (1b) inhibited MAO-A with an IC50 of 0.812 μM [1]. This represents an approximately 6.5-fold selectivity difference between the 5-bromo and 4-chloro substitution patterns for the two MAO isoforms. The data demonstrate that halogen position and identity on the isatin core directly control isoform selectivity [1]. As 5-bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione incorporates the identical 5-bromoisatin pharmacophore, the core bromine substitution differentiates it from 4-halo, 5-fluoro, 5-chloro, and 6-bromo isatin analogs with respect to MAO-B inhibitory potential [1].

Monoamine Oxidase Neuropharmacology Isatin SAR

Cytotoxic Activity of 5-Bromoisatin Schiff Bases vs 5-Fluoro and 5-Chloro Analogs in Cancer Cell Lines

In a study comparing S-benzyldithiocarbazate Schiff bases derived from 5-fluoroisatin, 5-chloroisatin, and 5-bromoisatin, the 5-bromo derivative (2.6 μg/mL; 6.40 μM) and the 5-fluoro derivative (3.2 μg/mL; 9.26 μM) exhibited markedly greater cytotoxic potency than the 5-chloro derivative (14.0 μg/mL; 38.69 μM) [1]. The 5-bromo compound was approximately 6-fold more potent than the 5-chloro analog by mass concentration and about 6-fold by molar IC50, demonstrating that the 5-bromo substituent on the isatin core provides a significant cytotoxic advantage over 5-chloro in this chemotype [1]. The 5-bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione retains this identical 5-bromo pharmacophore and would be expected to confer similar advantages over 5-chloro or 5-unsubstituted N1-aryloxyethyl isatin analogs.

Cancer Cell Line Panel Schiff Base Cytotoxicity Halogen SAR

Covalent BTK PH-Domain Engagement by 5-Bromoisatin Core: Structural Biology Evidence

The crystal structure of 5-bromoindoline-2,3-dione (5-bromoisatin) covalently bound to the pleckstrin homology (PH) domain of Bruton's tyrosine kinase (BTK) has been solved at atomic resolution (PDB ID: 6TVN) [1]. This structure demonstrates that the 5-bromoisatin core can form a covalent adduct with a non-catalytic domain of BTK—a validated drug target in B-cell malignancies—and that the bromine atom at the 5-position is compatible with the binding pose [1]. While the N1-(o-tolyloxyethyl) substituent is not present in this crystal structure, the data provide direct evidence that the 5-bromoisatin core engages a therapeutically relevant kinase domain, and that the N1 position is oriented toward solvent, suggesting that the N1-side chain in 5-bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione could be exploited for affinity or property modulation without disrupting the core binding interaction [1]. Unsubstituted isatin or 5-fluoro/5-chloro isatins are not reported to form equivalent covalent complexes with the BTK PH domain in available structural data.

Bruton's Tyrosine Kinase Covalent Fragment Structural Biology

Recommended Research and Procurement Application Scenarios for 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione


Medicinal Chemistry: BTK PH-Domain Covalent Probe Development

Based on the structural evidence that the 5-bromoisatin core forms a covalent adduct with the BTK PH domain (PDB 6TVN) [1], 5-bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione can serve as a starting scaffold for designing covalent BTK PH-domain probes with tunable physicochemical properties. The N1-(o-tolyloxyethyl) side chain, positioned toward the solvent-exposed region, provides a vector for modulating solubility, permeability, and off-rate without disrupting the core covalent engagement. Procurement is warranted when the research objective requires a 5-bromo isatin scaffold with a pre-installed N1-aryloxyethyl handle for further diversification, as opposed to the unsubstituted 5-bromoisatin core which would require additional synthetic steps for N1-functionalization.

Structure-Activity Relationship (SAR) Studies on Halogen-Dependent Isatin Pharmacology

Because the C5-bromo substituent on the isatin core has been shown to confer distinct MAO-B selectivity (IC50 = 0.125 μM) [1] and enhanced cytotoxicity relative to C5-chloro analogs (6.40 μM vs 38.69 μM) [2], 5-bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is the appropriate procurement choice for SAR campaigns exploring how the ortho-tolyloxyethyl N1-side chain modulates the biological activity of the 5-bromo pharmacophore. Comparative testing against the para-tolyloxy isomer, the des-methyl phenoxy analog, and the 5-chloro-1-(2-(o-tolyloxy)ethyl) variant would directly quantify the contribution of the ortho-methyl group and the bromine atom, respectively.

Anticancer Lead Optimization Leveraging N1-Arylalkyl Isatin Cytotoxicity SAR

SAR data from N-alkyl-substituted isatins demonstrate that N1-arylalkyl substitution significantly enhances cytotoxicity relative to N1-allyl or N1-methoxyethyl analogs, with the 5,7-dibromo-N-(p-methylbenzyl)isatin achieving an IC50 of 0.49 μM against leukemia and lymphoma cell lines [1]. For lead optimization programs targeting hematological malignancies, 5-bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione provides a mono-brominated N1-aryloxyethyl scaffold that balances the potency-enhancing bromine substitution with the pharmacokinetic-modulating ether-linked ortho-tolyl side chain, offering a differentiated starting point relative to N-benzyl or N-phenyl isatin analogs.

Synthetic Methodology Development on Functionalized Isatin Scaffolds

The compound can serve as a versatile synthetic building block for methodology development—including N1-side chain modification, C3-carbonyl condensation (Schiff base formation), and C5 cross-coupling reactions—where the ortho-tolyloxyethyl group provides a sterically differentiated environment compared to the more common N-benzyl or N-methyl isatin substrates [1]. Its procurement is justified for reaction optimization studies requiring a pre-functionalized isatin with both a halogen handle (C5-Br) and an elaborated N1 side chain, reducing the synthetic step count relative to starting from 5-bromoisatin and performing N-alkylation separately.

Quote Request

Request a Quote for 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.